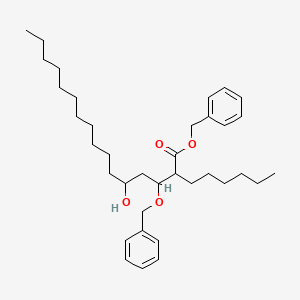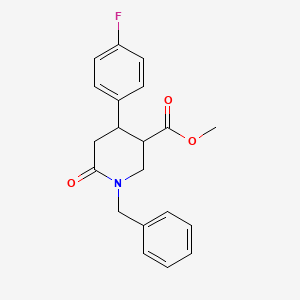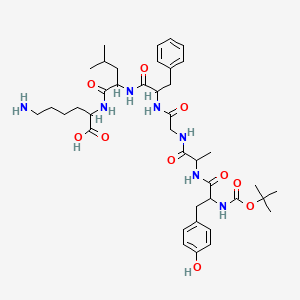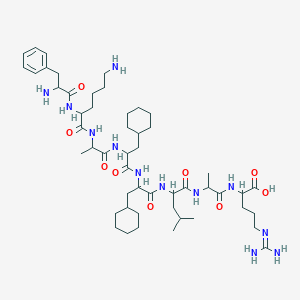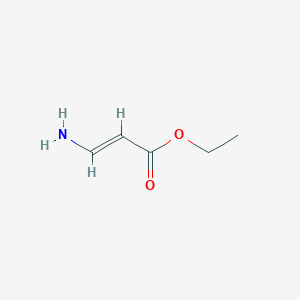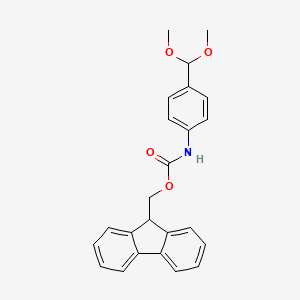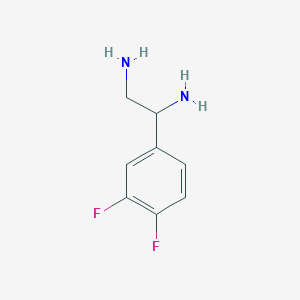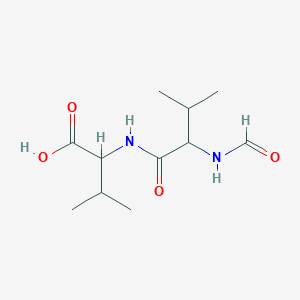
1-Diethoxyphosphorylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diethoxyphosphorylnonane is an organic compound characterized by the presence of a phosphoryl group attached to a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Diethoxyphosphorylnonane can be synthesized through the reaction of nonane with diethyl phosphite in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves the nucleophilic substitution of the hydrogen atom in nonane with the diethoxyphosphoryl group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Diethoxyphosphorylnonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and strong bases are often employed.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
1-Diethoxyphosphorylnonane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Mechanism of Action
The mechanism of action of 1-diethoxyphosphorylnonane involves its interaction with molecular targets such as enzymes. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- 1-Diethoxyphosphoryl-3-phenylpropane
- 1-Diethoxyphosphoryl-2-methylbutane
- 1-Diethoxyphosphoryl-4-ethylhexane
Comparison: 1-Diethoxyphosphorylnonane is unique due to its longer nonane chain, which can influence its physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C13H29O3P |
|---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
1-diethoxyphosphorylnonane |
InChI |
InChI=1S/C13H29O3P/c1-4-7-8-9-10-11-12-13-17(14,15-5-2)16-6-3/h4-13H2,1-3H3 |
InChI Key |
MONWMCZZLFEQNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)


